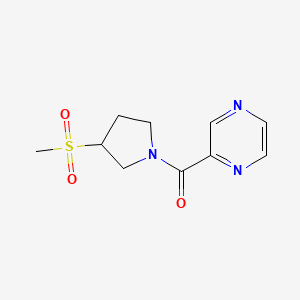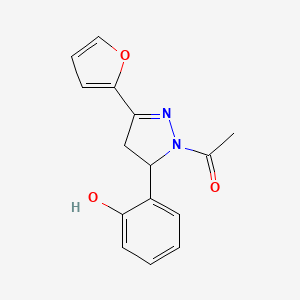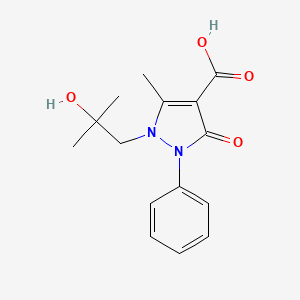![molecular formula C21H26N2O5 B2702186 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034621-59-3](/img/structure/B2702186.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenethyl group substituted with two methoxy groups, a tetrahydropyran ring, and an isonicotinamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates One common approach is to first synthesize the 3,4-dimethoxyphenethylamine through the methylation of 3,4-dihydroxyphenethylamine This intermediate is then reacted with isonicotinic acid to form the isonicotinamide derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer improved control over reaction conditions and scalability. The use of such systems can lead to more efficient and sustainable production processes .
化学反应分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenethyl ring can be oxidized to form corresponding quinones.
Reduction: The isonicotinamide moiety can be reduced to form the corresponding amine.
Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted tetrahydropyran derivatives.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-(3,4-dimethoxyphenethyl)isonicotinamide: Lacks the tetrahydropyran ring, which may result in different chemical and biological properties.
N-(3,4-dimethoxyphenethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.
Uniqueness
The presence of the tetrahydropyran ring in N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different applications and effects .
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-25-18-4-3-15(13-19(18)26-2)5-9-23-21(24)16-6-10-22-20(14-16)28-17-7-11-27-12-8-17/h3-4,6,10,13-14,17H,5,7-9,11-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCMOOMJRFDWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC=C2)OC3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702103.png)
![5-bromo-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2702104.png)

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate](/img/structure/B2702109.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2702110.png)


![N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2702117.png)
![N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2702119.png)

![N-(3-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2702122.png)

![3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2702125.png)
![6,7-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2702126.png)
